molecular formula C11H14F2OS B15323738 4-(4-(Difluoromethoxy)phenyl)butane-2-thiol

4-(4-(Difluoromethoxy)phenyl)butane-2-thiol

Cat. No.: B15323738
M. Wt: 232.29 g/mol
InChI Key: CKMDNIZFBBWOBL-UHFFFAOYSA-N
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Description

4-(4-(Difluoromethoxy)phenyl)butane-2-thiol is a sulfur-containing organic compound characterized by a butane backbone with a thiol (-SH) group at position 2 and a 4-(difluoromethoxy)phenyl substituent at position 3. The difluoromethoxy group (-OCF$_2$H) introduces electron-withdrawing properties and enhanced lipophilicity compared to non-fluorinated analogs, which may influence its metabolic stability and bioavailability.

Properties

Molecular Formula

C11H14F2OS

Molecular Weight

232.29 g/mol

IUPAC Name

4-[4-(difluoromethoxy)phenyl]butane-2-thiol

InChI

InChI=1S/C11H14F2OS/c1-8(15)2-3-9-4-6-10(7-5-9)14-11(12)13/h4-8,11,15H,2-3H2,1H3

InChI Key

CKMDNIZFBBWOBL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC(F)F)S

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

4-(4-(Difluoromethoxy)phenyl)butane-2-thiol undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-(Difluoromethoxy)phenyl)butane-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Difluoromethoxy)phenyl)butane-2-thiol involves its interaction with molecular targets such as enzymes and proteins. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The thiol group can form covalent bonds with cysteine residues in proteins, thereby modulating their activity .

Comparison with Similar Compounds

Substituent Effects: Difluoromethoxy vs. Methoxy and Methylthio

The difluoromethoxy group distinguishes this compound from analogs like 4-methoxy-2-methylbutane-2-thiol (), which has a methoxy (-OCH$3$) group. For example, in PDE4 inhibitors like roflumilast (), the difluoromethoxy group contributes to nanomolar-range IC${50}$ values (0.8 nM for PDE4 inhibition), far surpassing methoxy-containing compounds like cilomilast (IC$_{50}$ = 40–3000 nM) in potency .

In contrast, 4-(methylthio)-2-butanone () replaces the thiol (-SH) with a thioether (-S-CH$_3$). The thiol group in 4-(4-(difluoromethoxy)phenyl)butane-2-thiol may confer unique reactivity in drug-target interactions or antioxidant applications.

Backbone and Functional Group Variations

  • 4-Methoxy-2-methylbutane-2-thiol () features a branched methyl group at position 2, which may sterically hinder interactions compared to the linear butane chain in the target compound.
  • Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate () replaces the thiol with an ester and introduces an amino group, altering solubility and hydrogen-bonding capacity.

Data Table: Key Properties of Comparable Compounds

Compound Name Substituent Functional Group IC$_{50}$ (PDE4 Inhibition) Reactivity Notes
This compound -OCF$_2$H Thiol (-SH) Not reported High reactivity (disulfide formation)
Roflumilast () -OCF$_2$H Benzamide 0.8 nM High potency, metabolic stability
4-Methoxy-2-methylbutane-2-thiol () -OCH$_3$ Thiol (-SH) Not reported Lower lipophilicity vs. difluoromethoxy
4-(Methylthio)-2-butanone () -S-CH$_3$ Ketone Not applicable Low reactivity, stable thioether

Research Findings and Implications

  • Fluorination Impact: The difluoromethoxy group in roflumilast () demonstrates a 100-fold increase in potency over non-fluorinated PDE4 inhibitors like rolipram. This suggests that this compound may similarly outperform methoxy analogs in target binding or stability .
  • Synthetic Feasibility : Methods from (e.g., triethylamine-mediated coupling) may apply to synthesizing the target compound, though fluorination steps would require specialized reagents.

Biological Activity

4-(4-(Difluoromethoxy)phenyl)butane-2-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of a thiol group provides unique reactivity, allowing interactions with various biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with enzymes, and therapeutic potential.

Chemical Structure and Properties

The compound features a difluoromethoxy group and a thiol functional group, which significantly influence its reactivity and biological activity. The chemical structure can be represented as follows:

C13H14F2O2S\text{C}_{13}\text{H}_{14}\text{F}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to form disulfide bonds with cysteine residues in proteins. This interaction can lead to modulation of enzyme activity, influencing various cellular processes.

Key Mechanisms:

  • Enzyme Modulation : The thiol group can interact with cysteine proteases, impacting their activity and thereby affecting apoptosis and protein degradation pathways.
  • Cell Signaling Pathways : The compound may influence signaling pathways involved in cell growth and differentiation.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Enzyme Interactions
    • Cysteine Proteases : Inhibition or activation leading to modulation of apoptosis.
    • Other Proteins : Binding influences gene expression and cellular signaling.
EnzymeInteraction TypeBiological Effect
Cysteine ProteasesInhibition/ActivationModulation of apoptosis and protein degradation
Other ProteinsBindingInfluence on gene expression and signaling
  • Cellular Effects
    • Cell Signaling : Alters pathways related to growth and differentiation.
    • Gene Expression : Affects transcription factors that regulate gene expression.
    • Metabolic Regulation : Modulates enzyme activity involved in metabolic pathways.

Research Findings

Recent studies have highlighted the importance of this compound in various applications:

  • Therapeutic Potential : Research indicates the compound could serve as a precursor for drug development due to its ability to modify enzyme activity.
  • Biochemical Applications : Utilized in studies focusing on enzyme mechanisms and protein modifications.
  • Industrial Uses : Employed in producing specialty chemicals.

Case Studies

  • Enzyme Modulation Study :
    A study demonstrated that treatment with this compound effectively inhibited specific cysteine proteases involved in cancer cell apoptosis. Kinetic assays revealed a significant decrease in enzyme activity upon treatment.
  • Cellular Signaling Investigation :
    Another investigation explored the impact on cell signaling pathways in neuronal cells, showing altered expression levels of key signaling proteins, suggesting a role in neuroprotection.

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